Epitope Sequence Overlap: 119-134 vs. 121-134
MAGE-3 (119-134) (FLLLKYRAREPVTKAE) shares an 11-amino acid overlapping region with MAGE-3 (121-134) (LLLKYRAREPVTKA). Both peptides are recognized by CD4+ T cell clones in the context of HLA-DR13 [1]. The 16-mer MAGE-3 (119-134) contains two additional N-terminal residues (Phe-Leu) and one additional C-terminal residue (Glu) compared to the 14-mer MAGE-3 (121-134), which may influence MHC class II binding groove occupancy and TCR recognition .
121-134 (14-mer): LLLKYRAREPVTKA
| Evidence Dimension | CD4+ T cell epitope recognition and HLA restriction |
|---|---|
| Target Compound Data | Recognized by CD4+ T cell clones; presented by HLA-DR13; 16-mer length |
| Comparator Or Baseline | MAGE-3 (121-134): Recognized by CD4+ T cell clones; presented by HLA-DR13; 14-mer length |
| Quantified Difference | Both peptides demonstrate CD4+ T cell recognition via HLA-DR13; specific quantitative comparison data for T cell activation magnitude not identified in available literature |
| Conditions | In vitro CD4+ T cell clone stimulation assays using monocyte-derived dendritic cells loaded with MAGE-3 recombinant protein |
Why This Matters
For researchers conducting CD4+ T cell epitope studies or developing MHC class II tetramer reagents, the 16-mer length of MAGE-3 (119-134) provides distinct biochemical and immunological properties compared to the 14-mer variant that may affect peptide-MHC complex stability and T cell assay optimization.
- [1] Chaux P, Vantomme V, Stroobant V, et al. Identification of MAGE-3 epitopes presented by HLA-DR molecules to CD4+ T lymphocytes. J Exp Med. 1999;189(5):767-777. View Source
